N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-enamide
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Overview
Description
N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-enamide is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine rings. This structural motif is known for its significant impact in medicinal chemistry and material science due to its unique photophysical properties and potential biological activities .
Preparation Methods
The synthesis of N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-enamide typically involves cycloaddition reactions. One common method includes the use of N-aminopyridinium ylides as a 1,3-dipole and a nitrogen source, which undergoes [3+2] cycloaddition with ynals to form the pyrazolo[1,5-a]pyridine core . This reaction is often facilitated by copper salts, which act as catalysts . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-enamide undergoes
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-2-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-2-10(14)11-9-7-8-5-3-4-6-13(8)12-9/h2-7H,1H2,(H,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUSJKZFESSFGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=NN2C=CC=CC2=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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